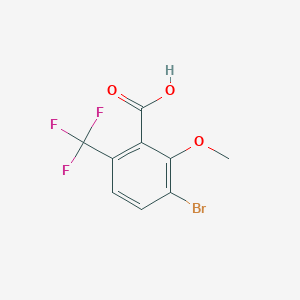![molecular formula C16H19F17N2O B12844615 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL CAS No. 94159-81-6](/img/structure/B12844615.png)
1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL is a complex organic compound known for its unique chemical structure and properties. This compound contains a dimethylamino group, a propylamino group, and a heptadecafluoroundecan-2-OL backbone, making it a versatile molecule in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL typically involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with a fluorinated alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. Safety measures are also crucial to handle the reactive intermediates and by-products .
化学反应分析
Types of Reactions
1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL involves its interaction with specific molecular targets. The dimethylamino and propylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The fluorinated backbone enhances the compound’s stability and bioavailability, making it effective in various applications .
相似化合物的比较
Similar Compounds
3-(Dimethylamino)-1-propylamine: A simpler analog with similar functional groups but lacking the fluorinated backbone.
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Contains similar amino groups but differs in the overall structure and properties.
Uniqueness
1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL stands out due to its highly fluorinated backbone, which imparts unique chemical and physical properties. This makes it more stable and versatile compared to its analogs, allowing for a broader range of applications .
属性
CAS 编号 |
94159-81-6 |
|---|---|
分子式 |
C16H19F17N2O |
分子量 |
578.31 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol |
InChI |
InChI=1S/C16H19F17N2O/c1-35(2)5-3-4-34-7-8(36)6-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h8,34,36H,3-7H2,1-2H3 |
InChI 键 |
PPEQDXFGRTWOEV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



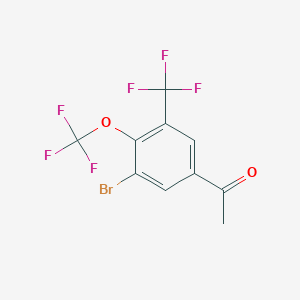
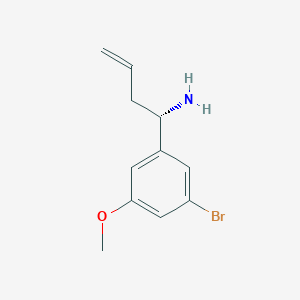

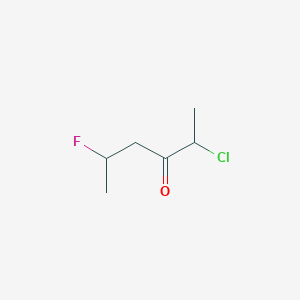
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)




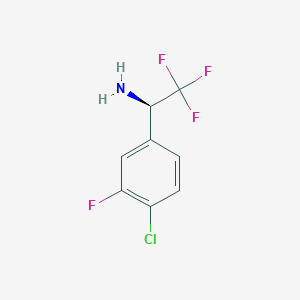
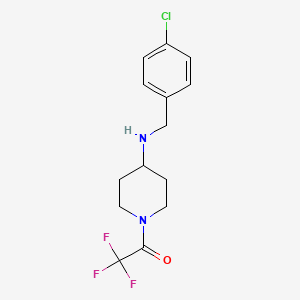
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
